2-(4-Pentynyl)-2-oxazoline

Living cationic polymerization Functional poly(2-oxazoline)s Protection‑group strategy

Standard 2-alkyl-2-oxazolines lack bioorthogonal handles; functional monomers with azides or amines disrupt living polymerization. PynOx (CAS 891770-59-5) is the first 2-oxazoline combining a terminal alkyne with full CROP compatibility-no protecting groups required. • Living CROP: PDIs as low as 1.06, predefined DP • >99% CuAAC efficiency for quantitative post-polymerization conjugation • Enables telechelics, gradient copolymers, and multimodal theranostic constructs

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 891770-59-5
Cat. No. B12058411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Pentynyl)-2-oxazoline
CAS891770-59-5
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC#CCCCC1=NCCO1
InChIInChI=1S/C8H11NO/c1-2-3-4-5-8-9-6-7-10-8/h1H,3-7H2
InChIKeyMNUUNDKDTPELEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Pentynyl)-2-oxazoline: Click-Ready Monomer for Poly(2-oxazoline) Synthesis


2-(4-Pentynyl)-2-oxazoline (CAS 891770-59-5), also denoted PynOx, is a 2-substituted-2-oxazoline monomer bearing a terminal alkyne moiety. It was introduced as the first 2-oxazoline whose pendant alkyne is fully compatible with living cationic ring-opening polymerization (CROP) without protection groups, enabling the direct synthesis of well-defined poly(2-oxazoline)s with narrow dispersities (PDI as low as 1.06) and predefined degrees of polymerization [1]. The monomer undergoes quantitative copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a versatile building block for polymer-drug conjugates, functional coatings, and biohybrid materials [1].

Why Generic 2-Oxazolines Cannot Substitute PynOx


Generic 2-alkyl-2-oxazolines (e.g., 2-methyl-2-oxazoline, 2-ethyl-2-oxazoline) lack a bioorthogonal handle and are unsuitable for post-polymerization conjugation. Other functional 2-oxazoline monomers carrying aldehyde, amine, or azide groups either interfere with the CROP mechanism (azides are pseudo-halogens that quench the propagating oxazolinium species) or require protection‑deprotection sequences that increase synthetic complexity, reduce overall yield, and introduce chemical heterogeneity [1]. PynOx uniquely combines living CROP compatibility with a quantitative click chemistry handle in a single, protection‑free step, a combination that is not attainable with any other currently marketed 2-oxazoline monomer [1].

Quantitative Evidence Versus In-Class Alternatives


Protection-Free Living CROP vs. Aldehyde/Amine-Functional Monomers

PynOx's alkyne moiety is compatible with the living CROP mechanism using methyl triflate (MeOTf) initiator, yielding well‑defined polymers without any protection or deprotection steps [1]. In contrast, 2‑oxazoline monomers bearing aldehyde or primary amine functionalities must be synthesized and polymerized with protecting groups that are subsequently removed, adding 1–2 synthetic steps and increasing dispersity [1].

Living cationic polymerization Functional poly(2-oxazoline)s Protection‑group strategy

Quantitative Azide-Alkyne Cycloaddition Efficiency vs. Non-Click Monomers

Polymer‑bound alkynes derived from PynOx undergo quantitative copper‑catalyzed Huisgen 1,3‑dipolar cycloaddition with two different azides, yielding 1,2,3‑triazoles with >99 % conversion as confirmed by ¹H NMR shift of pendant methylene signals [1]. Non‑clickable monomers (e.g., MeOx, EtOx) require less efficient amine‑isothiocyanate coupling that typically achieves 85–95 % conversion [1].

CuAAC Click chemistry Polymer–drug conjugation

Copolymerization Kinetics and Gradient-Architecture Control

In‑situ GC monitoring of MeOx/PynOx copolymerization at 70 °C shows that PynOx consumption is significantly slower than MeOx consumption, resulting in a gradient copolymer with increasing PynOx content toward the chain terminus [1]. In contrast, EtOx/PynOx copolymerization proceeds with nearly equal monomer consumption rates, yielding a random copolymer [1].

Copolymerization kinetics Gradient copolymer Poly(2-oxazoline)

Ultra-Low Polydispersity Under Microwave-Assisted Polymerization

Microwave‑assisted CROP of PynOx with MeOx at 135 °C for 20 min yields P(MeOx₄₅-co-PynOx₅) with PDI = 1.06 and 94 % isolated yield [1]. Conventional thermal CROP of other functional 2‑oxazolines typically reports PDI values of 1.10–1.25 under comparable conditions [1].

Microwave-assisted polymerization Polydispersity control Poly(2-oxazoline)

Defined Degree of Polymerization Matching Feed Ratios

End‑group analysis by ¹H NMR and MALDI‑TOF mass spectrometry confirms that the degree of polymerization (DP) of PynOx‑containing copolymers closely matches the initial [M]₀/[I]₀ feed ratio (deviation <5 %), demonstrating the living character of the CROP [1].

Living polymerization Molecular weight control End-group analysis

High-Value Application Scenarios


Polymer-Drug Conjugates with Quantitative Drug Loading

The >99 % CuAAC efficiency of PynOx‑derived polymers [1] ensures that every pendant alkyne is converted to a drug‑triazole conjugate. This eliminates free alkyne contamination and guarantees batch‑to‑batch consistency in drug‑to‑polymer ratio, a critical quality attribute for therapeutic production.

Gradient Copolymer Design for Multivalent Ligand Presentation

The gradient copolymer architecture accessible with the MeOx/PynOx system [1] allows clustering of clickable sites toward the chain end, mimicking the spatial arrangement of natural multivalent ligands. This is directly applicable to the design of polymer‑based pathogen inhibitors or cell‑adhesion modulators.

Telechelic Polymers for Block Copolymer Synthesis

The initiator salt PynOx‑OTf places a single alkyne at the polymer chain terminus, enabling the synthesis of α‑alkyne‑ω‑amine telechelics [1]. These can be used for CuAAC‑mediated block copolymer synthesis or for tethering to azide‑functionalised surfaces without side‑chain interference.

Multifunctional Scaffolds for Imaging and Theranostics

The combination of quantitative click chemistry, narrow dispersity (PDI 1.06), and predictable DP [1] permits the precise loading of multiple distinct azide‑bearing payloads (fluorophores, chelators, targeting peptides) onto a single polymer chain, enabling the construction of well‑defined multimodal imaging agents or theranostic platforms.

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